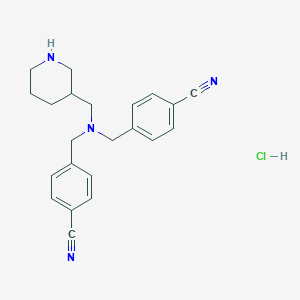

4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride is a complex organic compound with the molecular formula C22H25ClN4. It is primarily used in research settings and is known for its unique structure, which includes a piperidine ring and benzonitrile groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine is then reacted with formaldehyde and benzonitrile under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Structural Analysis

The compound comprises:

-

Two benzonitrile groups linked via methylene bridges.

-

A piperidine ring substituted with a methyl-azanediyl group.

-

A hydrochloride salt (protonated tertiary amine).

This structure suggests reactivity centered on the nitrile groups, piperidine nitrogen, and aromatic systems.

Nucleophilic Aromatic Substitution (SₙAr)

The benzonitrile groups may undergo SₙAr reactions under strongly basic conditions. For example:

-

Replacement of the nitrile group with nucleophiles (e.g., amines, alkoxides) if the aromatic ring is activated.

-

Analogous example : 4-Fluorobenzonitrile reacts with pyridine derivatives via SₙAr to form tricyclic structures under basic conditions .

| Reactant | Conditions | Product | Ref. |

|---|---|---|---|

| 4-Fluorobenzonitrile | KOtBu, DMF, RT | Tricyclic pyridine-benzonitrile |

Hydrolysis of Nitriles

The nitrile groups could hydrolyze to carboxylic acids or amides:

-

Acidic hydrolysis : RCNH3O+RCOOH

-

Basic hydrolysis : RCNOH−RCOO−

-

Partial hydrolysis : RCNH2ORCONH 2

Piperidine Ring Reactivity

-

Protonation/deprotonation : The piperidine nitrogen (pKa ~11) can act as a base or nucleophile depending on pH .

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Reductive amination : Potential modification of the piperidine ring with aldehydes/ketones under reducing conditions .

Synthetic Routes to Analogues

While direct synthesis of this compound is not reported, related piperidine-benzonitrile derivatives are synthesized via:

-

Mannich reactions : Combining amines, aldehydes, and ketones .

-

Multicomponent reactions (MCRs) : Utilizing isocyanides and alkyl halides in SN2-type mechanisms .

For example:

| Substrate | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 4-Piperidone + aryl aldehyde | Acidic conditions, heating | 3,5-Bis(benzylidene)-4-piperidone | 60–80% |

Key Limitations

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structural motifs to 4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride exhibit anticancer properties. For instance, analogs have been shown to inhibit cellular proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neurological Disorders

The piperidine structure is often associated with neuroactive compounds. Studies have suggested that derivatives of piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and other cognitive impairments . The compound's ability to interact with central nervous system receptors could lead to advancements in treating neurological disorders.

Study on Antitumor Effects

In a recent study published in a peer-reviewed journal, a compound structurally related to this compound demonstrated significant antitumor activity against breast cancer cells. The study reported that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine-based compounds, revealing that these substances could reduce oxidative stress and inflammation in neuronal cells. The findings suggested potential applications for treating neurodegenerative diseases by protecting neurons from damage .

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of 4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- **4,4’-(((Piperidin-4-ylmethyl)azanediyl)bis(methylene))dibenzonitrile

- **4,4’-(((Piperidin-2-ylmethyl)azanediyl)bis(methylene))dibenzonitrile

Uniqueness

4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride is unique due to the position of the piperidine ring, which can influence its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs .

Activité Biologique

4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound suggests a complex arrangement that may influence its interaction with biological targets. The compound features piperidine moieties linked through methylene groups to dibenzonitrile units, which may enhance its lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of compounds structurally related to this compound. For instance, derivatives such as 3,5-bis(benzylidene)piperidin-4-ones have shown significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and HL-60 (leukemia) cells. The IC50 values for these compounds were reported to be below 1 µM, indicating potent activity .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,5-bis(benzylidene)piperidin-4-one | HCT116 | <1 |

| 3,5-bis(benzylidene)piperidin-4-one | HL-60 | <1 |

| This compound | TBD | TBD |

The mechanism by which these compounds exert their cytotoxic effects appears to involve the induction of apoptosis. Studies have shown that treatment with these compounds leads to caspase activation and mitochondrial membrane potential depolarization in cancer cells . This suggests that the compound may trigger programmed cell death pathways, making it a candidate for further development as an anticancer agent.

Case Studies

In a recent study evaluating the biological activity of piperidine derivatives, several compounds were synthesized and screened for their anticancer properties. The results indicated that modifications in the piperidine structure could significantly enhance cytotoxicity against malignant cells while sparing normal cells .

Case Study: Synthesis and Evaluation of Piperidine Derivatives

- Objective: To synthesize novel piperidine derivatives and evaluate their anticancer activity.

- Methodology: Compounds were synthesized via a Mannich reaction involving piperidone and aryl aldehydes. The resulting products were screened against various cancer cell lines.

- Results: Several derivatives exhibited IC50 values below 1 µM against colon cancer cells, with selectivity indices indicating reduced toxicity towards non-malignant cells.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data on this compound is limited, related studies on piperidine-based compounds suggest favorable absorption and distribution characteristics. Additionally, preliminary ADME evaluations indicate that some derivatives do not violate key pharmacokinetic parameters, making them suitable candidates for further development .

Propriétés

IUPAC Name |

4-[[(4-cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4.ClH/c23-12-18-3-7-20(8-4-18)15-26(17-22-2-1-11-25-14-22)16-21-9-5-19(13-24)6-10-21;/h3-10,22,25H,1-2,11,14-17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGGIBKLGJAWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN(CC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.